Cas no 862810-72-8 (4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamide)

4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamide
- SR-01000907628-1
- AKOS002054527
- SR-01000907628
- 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
- 862810-72-8
- F0657-0245
- 4-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- UNM000003659301
- 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
- Benzamide, 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-
-
- インチ: 1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27)
- InChIKey: RJVMATPZHVJQQX-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C2=CN3C(=N2)N=CC=C3)=CC=C1OC)(=O)C1=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 388.15354051g/mol
- どういたいしつりょう: 388.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.82±0.70(Predicted)
4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0245-75mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-30mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-1mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-2μmol |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-10μmol |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-50mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-3mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-15mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-20mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0657-0245-40mg |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
862810-72-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamide 関連文献
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4-ethoxy-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methoxyphenyl)benzamideに関する追加情報
Introduction to 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS No. 862810-72-8)
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide, identified by its Chemical Abstracts Service (CAS) number 862810-72-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is characterized by its intricate arrangement of functional groups, which includes an ethoxy substituent on the benzamide moiety and a 5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl aromatic ring system. This architectural design not only contributes to its unique chemical properties but also underpins its potential biological efficacy. The presence of the imidazo[1,2-a]pyrimidine scaffold is particularly noteworthy, as this heterocyclic core is widely recognized for its role in modulating various biological pathways.
Recent advancements in chemical biology have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in the development of drugs targeting inflammatory and infectious diseases. Studies have demonstrated that these compounds can interact with specific enzymes and receptors, thereby influencing cellular processes that are relevant to disease progression. The benzamide moiety in 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide further enhances its pharmacological potential by contributing to its solubility and bioavailability.
In the realm of drug discovery, the synthesis and optimization of such complex molecules are critical steps toward identifying lead candidates for clinical development. The structural features of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide make it a valuable scaffold for medicinal chemists to explore. By modifying specific functional groups or introducing new ones, researchers can fine-tune the biological activity of this compound, potentially leading to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is its potential as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Kinases are key players in signal transduction pathways that regulate cell growth and division, making them attractive targets for anticancer therapies. Preclinical studies have shown that imidazo[1,2-a]pyrimidine derivatives can disrupt these pathways by inhibiting the activity of specific kinases, thereby inducing apoptosis or inhibiting tumor growth.
Moreover, the methoxy group on the aromatic ring system of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide plays a crucial role in modulating its pharmacokinetic properties. This substituent can influence metabolic stability, distribution across biological barriers, and excretion from the body. By optimizing this aspect of the molecule's structure, researchers can enhance its bioavailability and ensure that it remains active in the target tissues for extended periods.
The synthesis of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex heterocyclic core of this compound.
As research in pharmaceutical chemistry continues to evolve, compounds like 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide are expected to play a pivotal role in addressing unmet medical needs. The combination of structural complexity and biological activity makes this molecule a promising candidate for further investigation. Future studies may focus on understanding its mechanism of action at a molecular level, exploring its potential in combination therapies, and assessing its safety profile in preclinical models.
The development of novel drugs is a lengthy and intricate process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. 4-Ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide exemplifies how interdisciplinary approaches can lead to breakthroughs in drug discovery. By leveraging cutting-edge synthetic techniques and biotechnological tools, researchers can accelerate the identification and optimization of compounds with therapeutic potential.
In conclusion,4-Ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS No. 862810-72-8) represents a significant advancement in pharmaceutical chemistry. Its complex structure and promising biological activities position it as a valuable tool for drug discovery efforts aimed at treating various diseases. As research progresses,this compound will continue to be a focal point for scientists seeking to develop innovative therapeutic solutions.
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